molecular formula C11H14O2 B091024 1-Phenylethyl propionate CAS No. 120-45-6

1-Phenylethyl propionate

Cat. No. B091024
CAS RN: 120-45-6
M. Wt: 178.23 g/mol
InChI Key: WCIQNYOXLZQQMU-UHFFFAOYSA-N
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Description

1-Phenylethyl propionate, also known as Styrallyl propionate, is a chemical compound with the linear formula C2H5CO2CH(CH3)C6H5 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The linear formula of 1-Phenylethyl propionate is C2H5CO2CH(CH3)C6H5 . This indicates that the molecule consists of a propionate group (C2H5CO2) attached to a phenylethyl group (CH(CH3)C6H5).


Physical And Chemical Properties Analysis

1-Phenylethyl propionate has a density of 1.007 g/mL at 25 °C . It has a boiling point of 91-92 °C . The refractive index n20/D is 1.49 .

Scientific Research Applications

Organic Synthesis

This compound is often used in organic synthesis due to its unique chemical structure . Its linear formula is C2H5CO2CH(CH3)C6H5 . Organic synthesis is a critical process in the development of new pharmaceuticals, polymers, and many other chemical products.

Chemical Research

“1-Phenylethyl propionate” is used in chemical research, particularly in the study of reaction mechanisms, catalysis, and new synthetic methodologies . Its unique structure makes it an interesting subject for such studies.

Material Science

In material science, “1-Phenylethyl propionate” can be used in the development of new materials with unique properties . Its molecular weight and other physical properties can influence the characteristics of the resulting materials.

Chromatography

“1-Phenylethyl propionate” can be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can affect the separation process, making it a valuable tool in this field.

Analytical Chemistry

In analytical chemistry, “1-Phenylethyl propionate” can be used as a standard or reagent . Its known properties make it useful for calibration and validation of analytical methods.

properties

IUPAC Name

1-phenylethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQNYOXLZQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047091
Record name 1-Phenylethyl propionate
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Molecular Weight

178.23 g/mol
Source PubChem
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Physical Description

colourless liquid with a fruity, floral, sweet, green odour
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

91.00 to 92.00 °C. @ 5.00 mm Hg
Record name 1-Phenylethyl propanoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Methylbenzyl propionate
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Density

1.002-1.009
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

1-Phenylethyl propionate

CAS RN

120-45-6
Record name 1-Phenylethyl propionate
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Record name 1-Phenylethyl propionate
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Record name 1-Phenylethyl propionate
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Record name 1-Phenylethyl propionate
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Record name 1-phenylethyl propionate
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Record name .ALPHA.-METHYLBENZYL PROPIONATE
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Record name 1-Phenylethyl propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What enzymatic reactions involving 1-Phenylethyl Propionate have been studied, and what are their industrial applications?

A1: Recent research has focused on utilizing enzymes, particularly lipases, for the stereoselective hydrolysis and transesterification of 1-Phenylethyl Propionate. [, , , ] This is particularly relevant for obtaining enantiomerically pure compounds. For instance, lipase from Pseudomonas sp. has demonstrated high enantioselectivity in both hydrolysis of 1-Phenylethyl Propionate and transesterification with vinyl acetate. [, ] These reactions are crucial in producing single enantiomers of 1-phenyl alcohols, which are building blocks for various pharmaceuticals and fine chemicals. []

Q2: How does the choice of enzyme and reaction conditions affect the enantioselectivity of 1-Phenylethyl Propionate transformations?

A2: Research shows that the enzyme origin and reaction parameters significantly influence the stereoselectivity of 1-Phenylethyl Propionate reactions. For example, Candida antarctica lipase B (CALB) exhibited high activity in resolving racemic 1-Phenylethanol in an ionic liquid/supercritical carbon dioxide biphasic system. [] Additionally, the study involving lipase from Pseudomonas sp. highlighted the impact of factors like temperature, pH, and substrate concentration on both reaction rate and enantioselectivity. [] These findings underscore the importance of optimizing reaction conditions for desired stereochemical outcomes.

Q3: What are the advantages of using enzyme membrane reactors for 1-Phenylethyl Propionate transformations?

A3: Employing enzyme membrane reactors for 1-Phenylethyl Propionate conversions offers several advantages. Studies have demonstrated the effectiveness of immobilizing lipases, such as the one from Pseudomonas sp., within polyamide membranes. [, ] This immobilization allows for continuous operation, simplifies product separation, and enhances enzyme stability for multiple uses. Furthermore, controlling membrane hydrophobicity can impact reactor performance, highlighting its potential for optimization. []

Q4: Beyond traditional organic solvents, what alternative media have been explored for 1-Phenylethyl Propionate transformations?

A4: Researchers are actively exploring greener alternatives to traditional organic solvents for 1-Phenylethyl Propionate reactions. One promising avenue involves using ionic liquids, either alone or in combination with supercritical carbon dioxide. [, ] For example, a study successfully employed the ionic liquid butyltrimethyl ammonium (bis(trifluoromethane)sulfonyl imine) ([btma][NTf2]) for CALB-catalyzed kinetic resolution of racemic 1-Phenylethanol. [] This approach offers environmental benefits while maintaining or even enhancing reaction efficiency.

Q5: What is the significance of studying the ternary liquid-liquid equilibria involving 1-Phenylethyl Propionate?

A5: Understanding the ternary liquid-liquid equilibria for mixtures containing 1-Phenylethyl Propionate, an ionic liquid, and other organic compounds (like vinyl propionate or propionic acid) is crucial for designing and optimizing separation processes. [] This knowledge is particularly relevant for developing efficient downstream processing strategies following enzymatic reactions, contributing to the overall sustainability and economic viability of these processes.

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